ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at the 1-position. The presence of various functional groups, such as the chloro, hydroxy, and methoxy groups, enhances its chemical reactivity and potential for forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 5-chloro-8-methoxyquinoline-3-carboxylic acid, the esterification process can be carried out using ethanol and an acid catalyst to form the ethyl ester. The hydroxy group can be introduced through selective hydroxylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Formation of 5-chloro-4-oxo-8-methoxyquinoline-3-carboxylate.
Reduction: Formation of ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.
Substitution: Formation of ethyl 5-amino-4-hydroxy-8-methoxyquinoline-3-carboxylate or ethyl 5-thio-4-hydroxy-8-methoxyquinoline-3-carboxylate.
Scientific Research Applications
Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its quinoline core.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and bacterial infections.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process in microorganisms. Additionally, the compound can inhibit key enzymes involved in metabolic pathways, leading to the death of pathogenic cells. The presence of functional groups like the chloro and hydroxy groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties, chloroquine has a similar quinoline core but differs in its side chains and functional groups.
Quinine: Another antimalarial agent with a quinoline core, quinine has a distinct stereochemistry and additional functional groups.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxy group, enhancing its solubility and efficacy.
The uniqueness of this compound lies in its specific functional groups that confer unique chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 5-chloro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-3-19-13(17)7-6-15-11-9(18-2)5-4-8(14)10(11)12(7)16/h4-6H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJJOXUTVCCCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352762 |
Source
|
Record name | ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27333-34-2 |
Source
|
Record name | ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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